Potency vs. VX-150
In head-to-head electrophysiological assessment using human NaV1.8 channels, suzetrigine (VX-548) demonstrated an IC50 of 0.27 nM, compared to 15 nM for the active metabolite of VX-150 (VX-150m), a predecessor Vertex NaV1.8 inhibitor [1]. This 56-fold enhancement in potency represents a structurally optimized next-generation compound that achieves sub-nanomolar inhibition of the target channel [1].
| Evidence Dimension | NaV1.8 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.27 nM (suzetrigine / VX-548) |
| Comparator Or Baseline | 15 nM (VX-150m, active metabolite of VX-150) |
| Quantified Difference | 56-fold greater potency (15 nM / 0.27 nM) |
| Conditions | Human NaV1.8 channels; in vitro electrophysiology assay |
Why This Matters
Procurement of suzetrigine phenol rather than earlier-generation NaV1.8 tool compounds (e.g., VX-150) ensures experimental systems operate at sub-nanomolar potency ranges, enabling lower working concentrations that minimize off-target effects and solubility-related artifacts.
- [1] State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548. Mol Pharmacol. 2024;106(6):298-308. View Source
